cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate
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Overview
Description
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as iodine(III).
Reduction: Phenylsilane is commonly used to reduce the piperidinone intermediate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate can be compared with other piperidine derivatives such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.
Matrine: Known for its biological activities, including anticancer and antimicrobial effects.
These compounds share a common piperidine nucleus but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H23NO5S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl (3S,4R)-3-phenylpiperidine-4-carboxylate;methanesulfonic acid |
InChI |
InChI=1S/C14H19NO2.CH4O3S/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;1-5(2,3)4/h3-7,12-13,15H,2,8-10H2,1H3;1H3,(H,2,3,4)/t12-,13-;/m1./s1 |
InChI Key |
NGTUZRFJXSBKRK-OJERSXHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC[C@@H]1C2=CC=CC=C2.CS(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.CS(=O)(=O)O |
Origin of Product |
United States |
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